4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397322
InChI: InChI=1S/C13H16N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-10H2
SMILES: C1COCCC1(C#N)NCC2=CC=CC=C2
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

CAS No.:

Cat. No.: VC13397322

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 4-(benzylamino)oxane-4-carbonitrile
Standard InChI InChI=1S/C13H16N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-10H2
Standard InChI Key FXJLYEQHDDVRMS-UHFFFAOYSA-N
SMILES C1COCCC1(C#N)NCC2=CC=CC=C2
Canonical SMILES C1COCCC1(C#N)NCC2=CC=CC=C2

Introduction

Structural and Nomenclature Analysis

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile belongs to the tetrahydropyran (THP) family, a class of saturated heterocyclic compounds widely utilized as building blocks in organic synthesis due to their conformational stability and synthetic versatility. The compound’s IUPAC name systematically describes its structure:

  • Tetrahydropyran core: A six-membered ring containing five carbon atoms and one oxygen atom, fully saturated with hydrogen atoms.

  • 4-position substituents: A benzylamino group (–NH–CH₂C₆H₅) and a carbonitrile group (–C≡N) attached to the central carbon (C4) of the ring.

Comparative Structural Features

The compound’s closest structural analogs include:

  • 4-((Trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile : Shares the tetrahydropyran-carbonitrile scaffold but substitutes the benzylamino group with a trimethylsilyloxy moiety.

  • 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Features a benzoyl group (–COC₆H₅) instead of benzylamino, highlighting the impact of electron-withdrawing vs. electron-donating substituents on reactivity.

Property4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile4-Benzoyltetrahydro-2H-pyran-4-carbonitrile
Molecular FormulaC₁₃H₁₆N₂OC₁₃H₁₃NO₂
Molecular Weight (g/mol)216.28215.25
Key Functional GroupsBenzylamino, carbonitrileBenzoyl, carbonitrile

The benzylamino group introduces both basicity (via the amine) and lipophilicity (via the aromatic ring), which may enhance membrane permeability in biological systems compared to its benzoyl analog.

Synthetic Methodologies and Reaction Pathways

While no direct synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile has been documented, analogous routes to tetrahydropyran-carbonitrile derivatives suggest plausible strategies.

Condensation-Based Approaches

The synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester via Ducommun condensation provides a foundational framework. Adapting this method:

  • Step 1: React ethyl acrylate with a benzylamine-containing precursor under basic conditions (e.g., K₂CO₃ or NaOH) to form a β-amino ester intermediate.

  • Step 2: Intramolecular cyclization catalyzed by a strong base (e.g., LDA) at low temperatures (–78°C) to construct the tetrahydropyran ring .

Hypothetical Reaction Pathway:

Ethyl acrylate+Benzylamine derivativeBaseβ-Amino esterCyclization4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile\text{Ethyl acrylate} + \text{Benzylamine derivative} \xrightarrow{\text{Base}} \text{β-Amino ester} \xrightarrow{\text{Cyclization}} \text{4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile}

Post-Functionalization Strategies

An alternative route involves modifying preformed tetrahydropyran-carbonitrile scaffolds:

  • Nucleophilic Substitution: Replace a leaving group (e.g., halogen) at the 4-position with benzylamine under SN2 conditions.

  • Reductive Amination: React a ketone intermediate (e.g., 4-oxo-THP) with benzylamine in the presence of a reducing agent (NaBH₃CN).

Physicochemical and Spectroscopic Properties

Calculated Physicochemical Parameters

Using computational tools (e.g., ChemDraw, Spartan):

  • LogP: Estimated at 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Polar Surface Area (PSA): ~50 Ų, suggesting favorable solubility in polar aprotic solvents (DMF, DMSO).

  • pKa: The benzylamino group’s predicted pKa ≈ 9.5, making it protonated under physiological conditions.

Spectroscopic Fingerprints

  • IR Spectroscopy:

    • Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

    • N–H stretch (benzylamino) at ~3350 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 3.5–4.0 ppm (m, 4H, OCH₂ and NCH₂).

    • δ 7.2–7.4 ppm (m, 5H, aromatic protons).

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